6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The common synthetic route includes:
Formation of the pyridazinone core: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the piperidine moiety: This step involves the reaction of the pyridazinone core with piperidine derivatives under suitable conditions.
Attachment of the quinoline sulfonyl group: This is typically done through sulfonylation reactions using quinoline sulfonyl chloride.
Cyclopropyl group addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an anti-inflammatory and antihypertensive agent.
Industry: Used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Zardaverine: Another PDE-III inhibitor with similar pharmacological properties.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
Uniqueness
6-Cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
6-cyclopropyl-2-(1-quinolin-8-ylsulfonylpiperidin-4-yl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-20-9-8-18(15-6-7-15)23-25(20)17-10-13-24(14-11-17)29(27,28)19-5-1-3-16-4-2-12-22-21(16)19/h1-5,8-9,12,15,17H,6-7,10-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXTSLIPJPTBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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